Molecular Weight Differentiation vs. Unsubstituted Benzoylpiperidine: Enabling Biophysical Detection and PK Modulation
The compound possesses a molecular weight of 316.5 g/mol, which is 102.2 Da greater than the unsubstituted analog 3-(piperidine-1-carbonyl)benzonitrile (MW 214.27 g/mol) . This mass increase, driven exclusively by the 2-(tert-butylthiomethyl) group, shifts the compound from 'fragment-like' (MW < 250) to 'lead-like' physicochemical space (MW 250–350), which is associated with improved bioavailability potential in oral drug candidates [1]. The calculated logP increase of approximately 1.8–2.2 units relative to the unsubstituted analog enhances membrane permeability but must be balanced against solubility considerations .
| Evidence Dimension | Molecular weight and calculated lipophilicity shift |
|---|---|
| Target Compound Data | MW = 316.5 g/mol; estimated ΔlogP = +1.8 to +2.2 vs. unsubstituted analog |
| Comparator Or Baseline | 3-(Piperidine-1-carbonyl)benzonitrile (CAS 1003647-40-2): MW = 214.27 g/mol |
| Quantified Difference | MW difference = +102.2 Da (+47.7%); logP shift = +1.8 to +2.2 log units (estimated by fragment addition) |
| Conditions | Physicochemical property comparison based on structural data from Chemsrc and BenchChem; logP estimated by fragment-based calculation methods |
Why This Matters
The 102 Da mass increase and accompanying lipophilicity shift place the compound in a physicochemical range associated with improved membrane permeability and oral bioavailability, making it a more advanced starting point for lead optimization than the unsubstituted analog.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule-of-Five framework for MW 250–350 as lead-like space). View Source
